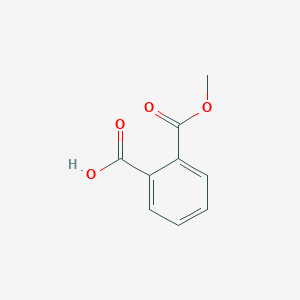![molecular formula C16H11ClN2O B184233 1-Naphthalenol, 4-[(4-chlorophenyl)azo]- CAS No. 7252-64-4](/img/structure/B184233.png)
1-Naphthalenol, 4-[(4-chlorophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 4-[(4-chlorophenyl)azo-] is a chemical compound commonly known as Sudan IV. It is a synthetic azo dye that is used as a staining agent in various scientific research applications. Sudan IV has a unique chemical structure that makes it an excellent candidate for use in various laboratory experiments.
Mecanismo De Acción
Sudan IV stains lipids by binding to the hydrophobic regions of the lipid molecules. The azo group in Sudan IV allows it to absorb light in the visible spectrum, making it easy to detect under a microscope.
Biochemical and Physiological Effects
Sudan IV is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be relatively non-toxic and is not absorbed through the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Sudan IV as a staining agent is its ability to selectively stain lipids. This makes it useful in distinguishing between different types of cells and tissues. However, Sudan IV is not suitable for use in live cell imaging studies as it requires fixation and staining of cells.
Direcciones Futuras
There are several potential future directions for the use of Sudan IV in scientific research. One area of interest is the development of new staining techniques that allow for the selective staining of specific types of lipids. Another potential application is the use of Sudan IV in the detection of oil spills in water bodies, which could have significant environmental benefits. Additionally, there is potential for the use of Sudan IV in the development of new color additives for the food industry.
Métodos De Síntesis
The synthesis of Sudan IV involves the reaction of 4-chloroaniline with 1-naphthol in the presence of a coupling agent such as sodium nitrite. The product of this reaction is then treated with hydrochloric acid to yield Sudan IV.
Aplicaciones Científicas De Investigación
Sudan IV is commonly used as a staining agent for lipids in histological and cytological studies. It is also used in the food industry as a color additive for various foods and beverages. Additionally, Sudan IV has been used in the detection of oil spills in water bodies.
Propiedades
Número CAS |
7252-64-4 |
|---|---|
Nombre del producto |
1-Naphthalenol, 4-[(4-chlorophenyl)azo]- |
Fórmula molecular |
C16H11ClN2O |
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11ClN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,20H |
Clave InChI |
DIEZNTLMHYVBLK-XDJHFCHBSA-N |
SMILES isomérico |
C1=CC=C2C(=O)C=C/C(=N\NC3=CC=C(C=C3)Cl)/C2=C1 |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)Cl |
Otros números CAS |
7252-64-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




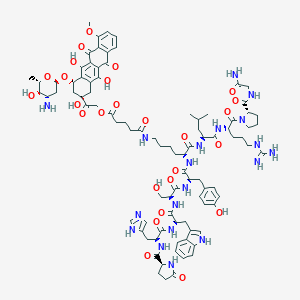
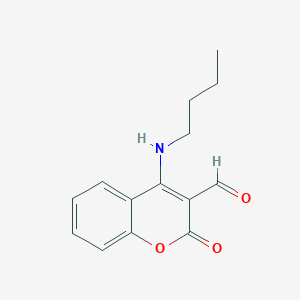

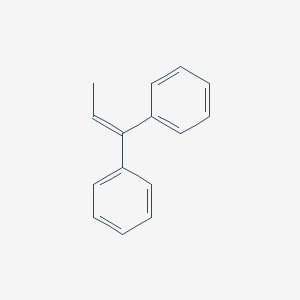

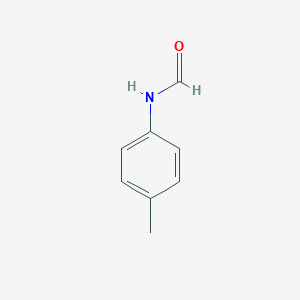

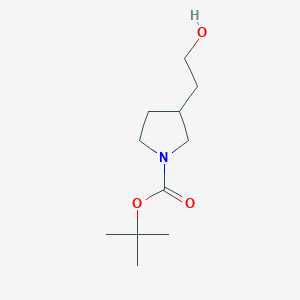
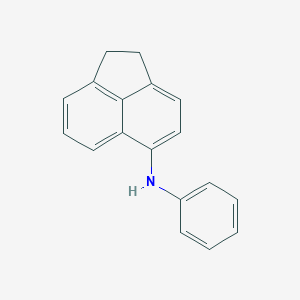

![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
